1,2,3,6-Tetrahydrophthalic anhydride

Description

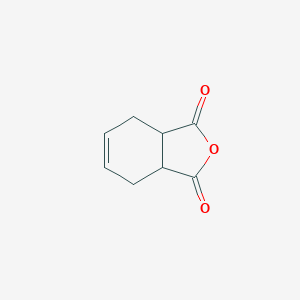

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOUUZVZFBCRAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3, Array | |

| Record name | MEMTETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026516 | |

| Record name | Tetrahydrophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Memtetrahydrophthalic anhydride is a clear colorless to light yellow slight viscous liquid. Highly toxic and a strong irritant to skin, eyes and mucous membranes. Corrosive to skin and metal. Used in making polyester, alkyd resins, and plasticizers., Tetrahydrophthalic anhydride appears as a white crystalline solid. Insoluble in water and denser than water. Hence sinks in waters. Very irritating to skin and eyes. Used to make plastics and adhesives. Mixed isomers., Liquid; Other Solid; Pellets or Large Crystals, White solid; [ICSC]; [CHEMINFO] Clear colorless to light yellow liquid; [CAMEO], WHITE CRYSTALLINE POWDER. | |

| Record name | MEMTETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrophthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

at 6.7kPa: 195 °C | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

315 °F (157 °C) Open cup, 157 °C o.c. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/846 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Slightly soluble in petroleum ether and ethyl ether; soluble in benzene, Solubility in water: reaction | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/846 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.20 at 105 °C, 1.4 g/cm³ | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/846 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.3 | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.05 [mmHg], Vapor pressure, Pa at 20 °C: 1 | |

| Record name | Tetrahydrophthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White crystalline powder | |

CAS No. |

85-43-8, 85-43-8; 2426-02-0, 26266-63-7, 13149-03-6 | |

| Record name | MEMTETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,6-Tetrahydrophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrophthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Isobenzofurandione, tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026266637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclohexene-1, trans- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Isobenzofurandione, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-tetrahydrophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrahydrophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/846 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Crystals from petroleum ether. MP: 103.5 °C. Soluble in ethanol, acetone, chloroform, benzene; slightly soluble in petroleum ether. /cis-1,2,3,6-Tetrahydrophthalic anhydride/, 102 °C | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/846 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROPHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3,6-Tetrahydrophthalic Anhydride (CAS 85-43-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,6-Tetrahydrophthalic anhydride (B1165640) (THPA), with CAS number 85-43-8, is a cyclic dicarboxylic anhydride. It presents as a white crystalline solid or flakes and is a versatile intermediate in chemical synthesis.[1][2] Its reactivity, driven by the anhydride functional group, makes it a valuable component in the production of various polymers and resins.[3] This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on data relevant to research and development.

Chemical and Physical Properties

THPA is a colorless to pale yellow solid at room temperature.[3] It is combustible and reacts exothermically with water, a reaction that can be accelerated by heat or acids.[1][2] It is incompatible with strong oxidizing agents, alcohols, amines, and bases.[2][4]

Table 1: Physical and Chemical Properties of 1,2,3,6-Tetrahydrophthalic Anhydride

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₃ | [3][5] |

| Molecular Weight | 152.15 g/mol | [1][5] |

| Melting Point | 97-103 °C | [6] |

| 101.4 °C | ||

| 101-102 °C | [7][8] | |

| Boiling Point | 195 °C at 5 mmHg | [7][8] |

| Density | 1.36 g/cm³ at 20 °C | |

| 1.375 g/cm³ | [7][8] | |

| Vapor Pressure | <0.01 mmHg at 20 °C | [6] |

| 0.00021 hPa at 20 °C | ||

| Solubility in Water | 29.4 g/L at 20 °C | [7] |

| Autoignition Temperature | 400 °C | [7] |

| Flash Point | 156 °C | |

| 157 °C | [7][8] | |

| pH | 2.1 (10 g/L in H₂O at 20 °C) | [9] |

Synthesis

This compound is primarily synthesized via the Diels-Alder reaction between 1,3-butadiene (B125203) and maleic anhydride.[10] This [4+2] cycloaddition is an efficient method for the production of the cis-isomer.[11]

Experimental Protocol: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride

This protocol is adapted from a literature procedure.[11]

Materials:

-

Maleic anhydride (2 moles, 196 g)

-

Dry benzene (B151609) (500 mL)

-

1,3-Butadiene gas

-

Petroleum ether (35-60 °C)

Equipment:

-

2-L three-necked round-bottomed flask

-

Efficient mechanical stirrer

-

Gas inlet tube

-

Thermometer

-

Reflux condenser

-

Bubbler tubes

-

Heating mantle

-

Large Büchner funnel

Procedure:

-

Assemble the reaction apparatus in a well-ventilated fume hood. Attach bubbler tubes containing benzene to the gas inlet and the top of the reflux condenser.

-

Charge the flask with 196 g (2 moles) of maleic anhydride and 500 mL of dry benzene.

-

Begin stirring and gently heat the flask with a hot water bath.

-

Introduce a rapid stream of 1,3-butadiene gas (approximately 0.6-0.8 L/min) through the gas inlet tube.

-

Once the solution temperature reaches 50 °C (typically within 3-5 minutes), remove the hot water bath.

-

The exothermic reaction will cause the temperature to rise to 70-75 °C within 15-25 minutes. The butadiene will be almost completely absorbed for the first 30-40 minutes.

-

After this initial period, reduce the flow rate of butadiene until the reaction is complete, as indicated by equal bubbling rates in the two bubbler tubes (approximately 2-2.5 hours total reaction time).

-

Immediately pour the hot solution into a 1-L beaker to prevent crystallization within the reaction flask.

-

Cover the beaker and allow the mixture to stand at 0-5 °C overnight.

-

Collect the crystalline product on a large Büchner funnel and wash with 250 mL of petroleum ether.

-

A second crop of crystals can be obtained by adding an additional 250 mL of petroleum ether to the filtrate.

-

Combine both crops and dry to a constant weight in an oven at 70-80 °C.

Expected Yield: 281.5–294.5 g (93–97%) of cis-Δ⁴-tetrahydrophthalic anhydride with a melting point of 99–102 °C.[11]

Caption: Synthesis workflow for cis-1,2,3,6-Tetrahydrophthalic anhydride.

Applications

The primary utility of this compound lies in its role as a monomer and cross-linking agent in polymer chemistry.

-

Epoxy Resin Hardener: It is widely used as a curing agent for epoxy resins.[3][12][13] The anhydride ring opens in the presence of the epoxy group, leading to the formation of a rigid, cross-linked thermoset polymer with high thermal stability and mechanical strength.[6][13] This is particularly valuable in the formulation of high-performance coatings, adhesives, and composite materials.[3][13][]

-

Polyester (B1180765) and Alkyd Resins: THPA is a key intermediate for the production of light-colored alkyd and polyester resins.[2][10][12] These resins are foundational components in the paint and coatings industry.[13]

-

Plasticizers: It serves as a precursor in the synthesis of plasticizers.[1][2][12]

-

Chemical Intermediate: THPA is a starting material for the synthesis of other valuable chemicals, including pesticides, fungicides, and adhesives.[2][10][12]

While not a drug itself, its utility in creating biocompatible polymers and materials could be of interest to drug delivery and medical device professionals.

Caption: Role of THPA as an epoxy resin curing agent.

Safety and Handling

This compound is classified as a hazardous substance. It is corrosive and can cause serious eye damage.[1][9][15] It is also a skin and respiratory sensitizer, meaning it may cause allergic reactions upon contact or inhalation.[9][15][16]

Table 2: Toxicological Data

| Endpoint | Species | Value | Reference(s) |

| LD₅₀ (Oral) | Rat | 5410 mg/kg | [17] |

| LD₅₀ (Dermal) | Rat | > 2000 mg/kg | [15] |

| EC₅₀ (Daphnia magna, 24h) | Crustacean | 117 mg/L | [17] |

| EC₅₀ (Desmodesmus subspicatus, 72h) | Algae | 65.7 mg/L | [17] |

Handling Precautions:

-

Handle in a well-ventilated area, preferably under a fume hood.[15][18]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[9][19]

-

Avoid breathing dust, fumes, or vapors.[9][15] If ventilation is inadequate, wear respiratory protection.[15][19]

-

Avoid contact with skin and eyes.[15]

-

Keep away from open flames and hot surfaces, as the material is combustible.[7][15]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place, below +30°C.[7][9]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing difficulties occur, seek immediate medical attention.[16]

-

Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[16]

-

Eye Contact: Immediately rinse with plenty of water for several minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[9][16]

-

Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Obtain immediate medical attention.[16]

This substance is also considered harmful to aquatic life with long-lasting effects, so release into the environment should be avoided.[9][15]

References

- 1. Tetrahydrophthalic anhydride | C6H8(CO)2O | CID 6810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 85-43-8 [chemicalbook.com]

- 3. CAS 85-43-8: this compound [cymitquimica.com]

- 4. TETRAHYDROPHTHALIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound for synthesis 85-43-8 [sigmaaldrich.com]

- 6. cis-1,2,3,6-Tetrahydrophthalic anhydride 95 935-79-5 [sigmaaldrich.com]

- 7. This compound CAS#: 85-43-8 [m.chemicalbook.com]

- 8. 85-43-8 | CAS DataBase [m.chemicalbook.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Tetrahydrophthalic Anhydride (THPSA) – For Resin Applications [penpet.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Tetrahydrophthalic Anhydride Supplier | 85-43-8 and 935-79-5 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

- 13. nbinno.com [nbinno.com]

- 15. echemi.com [echemi.com]

- 16. broadview-tech.com [broadview-tech.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. resinlab.com.cn [resinlab.com.cn]

An In-depth Technical Guide to 1,2,3,6-Tetrahydrophthalic Anhydride: Chemical Structure and Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,3,6-tetrahydrophthalic anhydride (B1165640), focusing on its chemical structure, stereoisomers, and relevant experimental protocols. This information is critical for professionals in research and development who utilize this compound in the synthesis of various organic molecules, including pharmaceuticals and polymers.

Chemical Structure and Stereoisomerism

1,2,3,6-Tetrahydrophthalic anhydride (C₈H₈O₃) is a cyclic dicarboxylic anhydride with a molecular weight of approximately 152.15 g/mol .[1][2] Its structure consists of a cyclohexene (B86901) ring fused to a furan-2,5-dione ring. The presence of two chiral centers at the bridgehead carbons where the rings are fused gives rise to stereoisomerism.

The two primary stereoisomers are the cis and trans forms, which differ in the relative orientation of the hydrogen atoms at the chiral centers.

-

cis-1,2,3,6-Tetrahydrophthalic anhydride: In this isomer, the hydrogen atoms on the bridgehead carbons are on the same side of the ring. This is the thermodynamically favored and more commonly encountered isomer.[3]

-

trans-1,2,3,6-Tetrahydrophthalic anhydride: In this isomer, the hydrogen atoms on the bridgehead carbons are on opposite sides of the ring.

The stereochemistry of these isomers significantly influences their physical properties and reactivity.

Quantitative Data

The physical and chemical properties of the cis and trans isomers of this compound are summarized in the table below. Data for the trans isomer is less readily available in the literature.

| Property | cis-1,2,3,6-Tetrahydrophthalic Anhydride | trans-1,2,3,6-Tetrahydrophthalic Anhydride |

| CAS Number | 935-79-5[1][2] | 13149-03-6[4] |

| Molecular Formula | C₈H₈O₃[1][2] | C₈H₈O₃[4] |

| Molecular Weight | 152.15 g/mol [1] | 152.15 g/mol [4] |

| Melting Point | 99-102 °C[5] | Not available |

| Boiling Point | Not available | Not available |

| Density | 1.36 g/cm³ at 20 °C | Not available |

| Solubility | Soluble in benzene (B151609), acetone; reacts with water.[3] | Not available |

| Vapor Pressure | 0.00021 hPa at 20 °C | Not available |

| Flash Point | 156 °C | Not available |

Experimental Protocols

Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride via Diels-Alder Reaction

The synthesis of the cis isomer is a classic example of the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile.[3]

Reaction: 1,3-Butadiene (B125203) (diene) + Maleic Anhydride (dienophile) → cis-1,2,3,6-Tetrahydrophthalic Anhydride

Materials:

-

Maleic anhydride (196 g, 2 moles)

-

Dry benzene (500 mL)

-

1,3-Butadiene gas

-

Petroleum ether (35-60 °C boiling range)

-

2-L three-necked round-bottomed flask

-

Efficient stirrer

-

Gas inlet tube

-

Thermometer

-

Reflux condenser

-

Bubbler tubes

Procedure: [5]

-

Assemble the reaction apparatus in a well-ventilated fume hood. The flask should be equipped with a stirrer, gas inlet tube, thermometer, and a reflux condenser. Attach bubbler tubes containing benzene to the gas inlet and the top of the condenser.

-

Place 196 g of maleic anhydride and 500 mL of dry benzene into the flask.

-

Begin stirring and gently heat the flask with a hot water bath.

-

Introduce a rapid stream of 1,3-butadiene gas (0.6–0.8 L/minute) through the gas inlet tube.

-

Once the solution temperature reaches 50 °C (typically within 3-5 minutes), remove the hot water bath. The exothermic reaction will cause the temperature to rise to 70–75 °C over 15–25 minutes.

-

Continue the rapid stream of butadiene for 30-40 minutes, during which it will be almost completely absorbed.

-

Reduce the flow rate of butadiene and continue the reaction for a total of 2-2.5 hours, or until the rate of bubbling in the inlet and outlet bubblers is equal.

-

Pour the warm solution into a 1-L beaker to prevent crystallization in the reaction flask.

-

Cover the beaker and store it at 0–5 °C overnight to allow for crystallization.

-

Collect the crystalline product by filtration using a large Büchner funnel.

-

Wash the crystals with 250 mL of petroleum ether (35–60 °C).

-

A second crop of crystals can be obtained by adding another 250 mL of petroleum ether to the filtrate.

-

Combine the crops and dry them in an oven at 70–80 °C to a constant weight. The expected yield is 281.5–294.5 g (93–97%) with a melting point of 99–102 °C.

Synthesis of trans-1,2,3,6-Tetrahydrophthalic Anhydride

Another plausible approach involves the isomerization of the more stable cis isomer to the trans isomer. This can sometimes be achieved by heating the corresponding dicarboxylic acid with a strong acid catalyst, followed by dehydration to the anhydride.

Analytical Protocols for Isomer Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can be employed for the separation and identification of the cis and trans isomers.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

GC Conditions (suggested):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature of around 280 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

The two isomers should exhibit different retention times, and their mass spectra will show characteristic fragmentation patterns that can be used for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the cis and trans isomers due to the different chemical environments of the protons and carbons in each stereoisomer.

-

Sample Preparation: Dissolve the sample in a deuterated solvent such as CDCl₃ or DMSO-d₆.

-

¹H NMR: The coupling constants between the bridgehead protons will be significantly different for the cis and trans isomers, providing a clear diagnostic tool.

-

¹³C NMR: The chemical shifts of the carbonyl carbons and the carbons of the cyclohexene ring will differ between the two isomers.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy can be used to identify the characteristic functional groups present in the molecule. The spectra of both isomers will show strong absorption bands corresponding to the C=O stretching of the anhydride group (typically around 1780 and 1850 cm⁻¹). Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be used to distinguish between the cis and trans isomers.

Visualizations

Chemical Structures and Relationship

Caption: Relationship between reactants and stereoisomers.

Experimental Workflow for cis-Isomer Synthesis

Caption: Synthesis workflow for the cis-isomer.

References

- 1. scbt.com [scbt.com]

- 2. cis-1,2,3,6-Tetrahydrophthalic anhydride [webbook.nist.gov]

- 3. cis-1,2,3,6-Tetrahydrophthalic anhydride | 935-79-5 [chemicalbook.com]

- 4. trans-1,2,3,6-Tetrahydrophthalic anhydride | C8H8O3 | CID 9496807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

1,2,3,6-Tetrahydrophthalic anhydride molecular weight and formula

An In-depth Technical Guide to 1,2,3,6-Tetrahydrophthalic Anhydride (B1165640): Molecular Weight and Formula

This technical guide provides essential information regarding the molecular weight and chemical formula of 1,2,3,6-Tetrahydrophthalic anhydride, a significant compound in various industrial and research applications. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a cyclic dicarboxylic anhydride.[1][2][3] It serves as a crucial intermediate in the synthesis of a variety of organic compounds, including light-colored alkyds, polyesters, plasticizers, and pesticides.[1] The compound is typically a white, flaky solid and is also known by several synonyms, including cis-4-Cyclohexene-1,2-dicarboxylic anhydride.[1][4] Its reactivity, particularly in forming polyesters and as a hardener for epoxy resins, makes it a versatile chemical intermediate.[5]

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is critical for stoichiometric calculations in chemical reactions and for the characterization of the compound.

| Property | Value |

| Molecular Formula | C₈H₈O₃[2][3][4][5][6] |

| Molecular Weight | 152.15 g/mol [2][4] |

| Exact Mass | 152.1473 g/mol [6] |

Molecular Structure and Properties Relationship

The chemical formula and molecular weight of this compound are directly derived from its atomic composition and structure. The relationship between these core properties is visualized in the diagram below.

Caption: Relationship between this compound and its key molecular properties.

This document is intended for informational purposes for a technical audience. For safety and handling information, please refer to the appropriate Safety Data Sheet (SDS).

References

A Technical Guide to the Spectral Analysis of 1,2,3,6-Tetrahydrophthalic Anhydride

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1,2,3,6-Tetrahydrophthalic anhydride (B1165640). It is intended for researchers, scientists, and professionals in drug development and analytical chemistry. This document outlines the key spectral features of the molecule and provides standardized experimental protocols for data acquisition.

Molecular Structure

1,2,3,6-Tetrahydrophthalic anhydride (C₈H₈O₃) is a cyclic dicarboxylic anhydride.[1] The most commonly available and studied isomer is the cis isomer.[2]

Molecular Formula: C₈H₈O₃ Molecular Weight: 152.15 g/mol CAS Number (cis-isomer): 85-43-8[3]

Spectroscopic Data

The following sections summarize the key spectral data for cis-1,2,3,6-Tetrahydrophthalic anhydride.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[4] The proton (¹H) and carbon-13 (¹³C) NMR spectra of cis-1,2,3,6-Tetrahydrophthalic anhydride provide distinct signals corresponding to the different nuclei in the molecule.

Table 1: ¹H NMR Spectral Data for cis-1,2,3,6-Tetrahydrophthalic Anhydride

| Chemical Shift (δ) ppm | Protons | Multiplicity | Coupling Constant (J) Hz |

| ~6.0 | 2H (Olefinic) | Singlet / Multiplet | - |

| ~3.5 | 2H (Methine) | Multiplet | - |

| ~2.5 | 4H (Methylene) | Multiplet | - |

Note: Actual chemical shifts can vary based on the solvent and concentration used.[4]

Table 2: ¹³C NMR Spectral Data for cis-1,2,3,6-Tetrahydrophthalic Anhydride

| Chemical Shift (δ) ppm | Carbon Atom |

| ~170 | C=O (Carbonyl) |

| ~125 | C=C (Olefinic) |

| ~40 | C-H (Methine) |

| ~25 | CH₂ (Methylene) |

Note: Carbonyl carbons in anhydrides typically appear in the 160-180 ppm range.[5] The specific shifts for this molecule can be confirmed by referencing spectral databases.[6][7]

IR spectroscopy is used to identify the functional groups present in a molecule.[8] Acid anhydrides are characterized by two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations.[9][10]

Table 3: Key IR Absorption Bands for cis-1,2,3,6-Tetrahydrophthalic Anhydride

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3100 - 3000 | C-H Stretch (Olefinic) | Medium |

| ~2950 - 2850 | C-H Stretch (Aliphatic) | Medium |

| ~1850 - 1800 | C=O Stretch (Asymmetric) | Strong |

| ~1780 - 1750 | C=O Stretch (Symmetric) | Strong |

| ~1650 | C=C Stretch | Medium |

| ~1250 | C-O-C Stretch | Strong |

Note: The presence of two strong carbonyl peaks is a clear indicator of an anhydride functional group.[10] Cyclic anhydrides typically have the lower-wavenumber carbonyl peak as the more intense one.[10]

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.[11]

Table 4: Mass Spectrometry Data for cis-1,2,3,6-Tetrahydrophthalic Anhydride (Electron Ionization)

| m/z | Ion | Relative Intensity |

| 152 | [M]⁺ (Molecular Ion) | High |

| 79 | [M - C₄H₃O₃]⁺ | High |

| 78 | [M - C₄H₄O₃]⁺ | High |

Note: The fragmentation pattern is characteristic of the molecule's structure. The molecular ion peak at m/z 152 confirms the molecular weight.[2]

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

-

Sample Preparation: Weigh approximately 5-10 mg of this compound.[4] Dissolve the sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[12] Transfer the solution to a 5 mm NMR tube.[4]

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Use a proton-decoupled one-dimensional carbon pulse program.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.[4]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.[4]

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.[4][13]

-

-

Sample Preparation: Grind approximately 1 mg of this compound with 100-250 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar and pestle.[8]

-

Disc Formation: Place the fine powder into a circular die and apply mechanical pressure (e.g., 8-10 tons) under vacuum for several minutes to form a transparent disc.[8]

-

Data Acquisition:

-

Place the KBr disc in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[14]

-

Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.

-

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent like methanol (B129727) or acetonitrile, aiming for a concentration of approximately 10-100 micrograms per mL.[15]

-

Instrumentation:

-

Utilize a mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.[16]

-

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Use a standard electron energy of 70 eV for ionization.[16]

-

Scan a mass range appropriate for the compound (e.g., m/z 40-200).

-

The mass analyzer separates the resulting ions based on their m/z ratio.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.[11]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. Tetrahydrophthalic anhydride | C6H8(CO)2O | CID 6810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-1,2,3,6-Tetrahydrophthalic anhydride [webbook.nist.gov]

- 3. This compound CAS 85-43-8 | 800742 [merckmillipore.com]

- 4. benchchem.com [benchchem.com]

- 5. Ch20: Spectroscopic Analysis : Anhydrides [chem.ucalgary.ca]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Solved Analyze the C-NMR for cis-1,2,3,6-tetrahydrophthalic | Chegg.com [chegg.com]

- 8. edu.rsc.org [edu.rsc.org]

- 9. koyonchem.com [koyonchem.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. echemi.com [echemi.com]

- 13. Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I) [article.sapub.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. pubs.acs.org [pubs.acs.org]

Solubility Profile of 1,2,3,6-Tetrahydrophthalic Anhydride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2,3,6-tetrahydrophthalic anhydride (B1165640) in various organic solvents. Due to the limited availability of extensive quantitative data in publicly accessible literature, this document summarizes existing qualitative and quantitative findings and presents a detailed, generalized experimental protocol for determining solubility. This guide is intended to be a valuable resource for laboratory work, enabling researchers to accurately assess the solubility of this compound in relevant solvent systems.

Quantitative Solubility Data

The available quantitative and qualitative solubility data for 1,2,3,6-tetrahydrophthalic anhydride are compiled in the table below. It is important to note the general scarcity of precise, temperature-dependent solubility data across a wide range of organic solvents in peer-reviewed literature and chemical databases. The data presented here is collated from various sources and should be used as a reference point for experimental design.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility | Data Type | Citation |

| Water | H₂O | 18.02 | 20 | 29.4 g/L (Reacts) | Quantitative | [1][2] |

| Benzene | C₆H₆ | 78.11 | Not Specified | Soluble | Qualitative | [1] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Not Specified | Soluble | Qualitative | [3] |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Not Specified | Soluble | Qualitative | [3] |

| Toluene | C₇H₈ | 92.14 | Not Specified | Soluble | Qualitative | [3] |

| Acetone | C₃H₆O | 58.08 | Not Specified | Slightly Soluble | Qualitative | [4] |

| Ethyl Ether | C₄H₁₀O | 74.12 | Not Specified | Slightly Soluble | Qualitative | [1] |

| Petroleum Ether | Not Applicable | Variable | Not Specified | Slightly Soluble | Qualitative | [1] |

Note: The solubility in water is accompanied by a chemical reaction, where the anhydride hydrolyzes to form 1,2,3,6-tetrahydrophthalic acid. This reactivity should be a critical consideration in aqueous environments.

Experimental Protocol for Solubility Determination

The determination of the solubility of a solid compound like this compound in an organic solvent is a fundamental experimental procedure. The most commonly cited and reliable method is the isothermal shake-flask method , often coupled with gravimetric analysis . This method establishes the equilibrium solubility at a constant temperature.

Principle

A supersaturated solution of the solute (this compound) is prepared in the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium between the dissolved and undissolved solute is reached. After equilibrium, the saturated solution is carefully separated from the excess solid, and the concentration of the dissolved solute is determined.

Materials and Equipment

-

Solute: High-purity this compound.

-

Solvents: High-purity organic solvents of interest.

-

Apparatus:

-

Analytical balance (accurate to ±0.1 mg).

-

Thermostatic shaker bath or incubator capable of maintaining a constant temperature (±0.1 °C).

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners).

-

Syringes and syringe filters (chemically compatible with the solvent, e.g., PTFE).

-

Volumetric flasks and pipettes.

-

Oven for drying.

-

Desiccator.

-

Step-by-Step Procedure

-

Preparation:

-

Accurately weigh an amount of this compound in excess of its expected solubility and add it to a pre-weighed vial.

-

Add a known volume or mass of the chosen solvent to the vial.

-

-

Equilibration:

-

Securely seal the vials and place them in the thermostatic shaker bath set to the desired temperature.

-

Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to determine the time to reach equilibrium in preliminary experiments by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation due to temperature changes.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial in a well-ventilated fume hood or using a rotary evaporator. Gentle heating in an oven can be applied, ensuring the temperature is well below the melting point of the anhydride to avoid decomposition.

-

Once the solvent is completely removed, place the vial containing the solid residue in a desiccator to cool to room temperature.

-

Weigh the vial with the dry solid residue. Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the difference between the final mass of the vial with the residue and the initial mass of the empty vial.

-

The mass of the solvent in the withdrawn sample is the difference between the mass of the vial with the solution and the mass of the vial with the residue.

-

Solubility can then be expressed in various units, such as g/100 g of solvent, g/L of solvent, or mole fraction.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as a workflow diagram.

Caption: Workflow for Gravimetric Solubility Determination.

This in-depth guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For drug development and research applications, it is highly recommended to perform experimental verification of solubility in the specific solvent systems and conditions relevant to the intended application.

References

Synthesis of 1,2,3,6-Tetrahydrophthalic anhydride from maleic anhydride and butadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride (B1165640), a valuable intermediate in the production of resins, plasticizers, and pharmaceuticals.[1][2] The synthesis is achieved through a classic Diels-Alder reaction between 1,3-butadiene (B125203) and maleic anhydride.[3][4] This document details the reaction mechanism, experimental protocols, and quantitative data associated with this important cycloaddition reaction.

Reaction Overview and Mechanism

The formation of 1,2,3,6-tetrahydrophthalic anhydride from 1,3-butadiene and maleic anhydride is a [4+2] cycloaddition, a type of pericyclic reaction also known as the Diels-Alder reaction.[3][5] In this reaction, the conjugated diene (1,3-butadiene) reacts with a dienophile (maleic anhydride) to form a six-membered ring.[6] The reaction is highly stereospecific, with the cis-conformation of the dienophile being retained in the product, resulting in the formation of cis-4-cyclohexene-1,2-dicarboxylic anhydride.[6][7]

The concerted mechanism involves a cyclic transition state, leading to the formation of the cyclohexene (B86901) ring in a single step.[5][8]

References

- 1. China cis-1,2,3,6-Tetrahydrophthalic anhydride(THPA) manufacturers and suppliers | JIN DUN [jindunchem-med.com]

- 2. cis-1,2,3,6-Tetrahydrophthalic anhydride | 935-79-5 [chemicalbook.com]

- 3. 1,3-Butadiene and Maleic Anhydride Reaction: A Brief Overview - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 4. Tetrahydrophthalic anhydride - Wikipedia [en.wikipedia.org]

- 5. Diels-Alder Reaction of 1,3-Butadiene And Maleic Anhydride to Produce 4-Cyclohexene-Cis-1,2-Dicarboxylic Acid - Edubirdie [edubirdie.com]

- 6. Lab report #4: Diels-Alder Reaction [docs.google.com]

- 7. scribd.com [scribd.com]

- 8. atc.io [atc.io]

Reactivity of 1,2,3,6-Tetrahydrophthalic anhydride with nucleophiles

An In-depth Technical Guide to the Reactivity of 1,2,3,6-Tetrahydrophthalic Anhydride (B1165640) with Nucleophiles

Abstract

1,2,3,6-Tetrahydrophthalic anhydride (THPA) is a cyclic dicarboxylic anhydride widely utilized as a precursor in the synthesis of polymers, plasticizers, and other valuable organic compounds.[1][2] Its reactivity is dominated by the electrophilic nature of its anhydride functional group, making it susceptible to attack by a wide range of nucleophiles. This technical guide provides a comprehensive overview of the core reactivity of THPA with common nucleophiles, including amines, alcohols, and thiols. It details the reaction mechanisms, summarizes quantitative data from relevant studies, provides exemplary experimental protocols, and illustrates key pathways and workflows through diagrams. This document is intended for researchers, scientists, and professionals in drug development and material science who utilize or are exploring the applications of THPA and its derivatives.

Core Principles of Reactivity

The fundamental reactivity of this compound is governed by the two electrophilic carbonyl carbons within the anhydride ring. The molecule readily undergoes nucleophilic acyl substitution. This reaction is initiated by the attack of a nucleophile on one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate.[3] This intermediate is unstable and rapidly collapses, resulting in the cleavage of the carbon-oxygen bond within the anhydride ring. This ring-opening is the characteristic reaction of THPA with nucleophiles, yielding a substituted cyclohexene (B86901) dicarboxylic acid derivative where one carboxyl group is modified and the other is a free carboxylic acid.

Caption: General mechanism of nucleophilic attack on THPA.

Reactions with Specific Nucleophiles

Reaction with Amines

The reaction between THPA and primary or secondary amines is a facile process that leads to the formation of amic acids.[4] This reaction involves the nucleophilic attack of the amine nitrogen on a carbonyl carbon of the anhydride.[5] The resulting product is a monoamide-monocarboxylic acid.[6] In aqueous solutions, this reaction typically yields the hemi-maleate salt of the amine.[6] If the amic acid is heated, a subsequent intramolecular condensation can occur, leading to the formation of a cyclic imide, specifically a tetrahydrophthalimide derivative.[7][8]

Reaction with Alcohols

Alcohols react with THPA in a process known as alcoholysis to produce monoesters.[9][10] The reaction proceeds via the nucleophilic attack of the alcohol's oxygen atom on one of the anhydride's carbonyl carbons. The ring opens to form a product containing both an ester and a carboxylic acid functional group.[9] This reaction can be performed under various conditions, including refluxing in a non-polar solvent like benzene (B151609) or in the presence of a base catalyst.[9] Further esterification to yield a diester is possible but requires more stringent conditions, such as acid catalysis and dehydration.[9][11]

Reaction with Thiols

The reaction of THPA with thiols is analogous to that with alcohols, leading to the formation of a thioester-acid derivative through a ring-opening mechanism. A notable characteristic of the thiol-anhydride reaction is its reversibility.[12] This dynamic nature allows for the formation of covalent adaptable networks (CANs), where the thioester linkage can be reversibly formed and broken.[12][13] This property is of significant interest in materials science for the development of self-healing and reprocessable polymers.

Caption: Reaction pathways of THPA with various nucleophiles.

Quantitative Data Summary

The following tables summarize key physicochemical properties of cis-1,2,3,6-Tetrahydrophthalic anhydride and quantitative data from representative reactions with nucleophiles. Note that some data are for the closely related phthalic anhydride and serve as a valuable reference for predicting the reactivity of THPA.

Table 1: Physicochemical Properties of cis-1,2,3,6-Tetrahydrophthalic Anhydride

| Property | Value | Reference |

|---|---|---|

| CAS Number | 935-79-5[14][15] | [14][15] |

| Molecular Formula | C₈H₈O₃[14][16] | [14][16] |

| Molecular Weight | 152.15 g/mol [14][16] | [14][16] |

| Appearance | White or colorless solid/flakes[1][2][16] | [1][2][16] |

| Melting Point | 97-103 °C[16] | [16] |

| Solubility in Water | 29.4 g/L[17] | [17] |

| Density | 1.36 g/cm³ (20 °C)[17][18] | [17][18] |

| Flash Point | 156 °C (closed cup)[17][19] |[17][19] |

Table 2: Summary of Anhydride Reactions with Nucleophiles

| Anhydride | Nucleophile | Conditions | Product | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Phthalic Anhydride | n-Butanol | Benzene, reflux, 4h | Mono-n-butyl phthalate | 80% | [9] |

| Phthalic Anhydride | n-Butanol | Pyridine, 100°C, 4h | Mono-n-butyl phthalate | 59% | [9] |

| Phthalic Anhydride | Sodium n-butoxide | n-Butanol, RT, 5 min | Mono-n-butyl phthalate | 57% | [9] |

| Phthalic Anhydride | 3-Mercaptopropionic acid | Acetonitrile, 90°C, 2h | Thioester-acid | 25-54% conversion | [12] |

| 3-Phenyl-THPA | Methylenedianiline | Heat from 204°C to 371°C | Bisimide | Not specified | [8] |

| Maleic Anhydride | Butadiene | Benzene, 50-75°C, 2-2.5h | cis-Δ⁴-THPA | 93-97% |[20] |

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific results. The following are representative protocols for the synthesis of THPA and its reaction with nucleophiles, adapted from the literature.

Protocol 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride

Adapted from Organic Syntheses, Coll. Vol. 4, p.890 (1963); Vol. 30, p.93 (1950).[20]

-

Apparatus Setup: Assemble a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, a gas-inlet tube, a thermometer, and a reflux condenser in a fume hood.

-

Reagents: Place 500 mL of dry benzene and 196 g (2 moles) of maleic anhydride into the flask.

-

Reaction Initiation: Begin stirring and heat the flask with a hot water bath. Introduce butadiene gas at a rapid rate (0.6–0.8 L/min).

-

Temperature Control: Once the solution temperature reaches 50°C, remove the water bath. The exothermic Diels-Alder reaction will cause the temperature to rise to 70–75°C.[20]

-

Reaction Monitoring: Continue the butadiene stream for 2–2.5 hours, reducing the rate as the reaction proceeds. Completion is indicated when the rate of gas bubbling at the inlet and outlet bubblers is equal.[20]

-

Isolation: Immediately pour the hot solution into a 1-L beaker to prevent crystallization in the flask. Cover and cool at 0–5°C overnight.

-

Purification: Collect the crystalline product on a Büchner funnel and wash with 250 mL of petroleum ether. A second crop can be obtained from the filtrate. Dry the combined product in an oven at 70–80°C. The expected yield is 281.5–294.5 g (93–97%).[20]

Protocol 2: Synthesis of an Amic Acid

Based on general procedures for reacting anhydrides with amines.[4][7]

Caption: Experimental workflow for amic acid synthesis from THPA.

-

Dissolution: In a round-bottomed flask, dissolve one molar equivalent of the desired amine in a suitable solvent (e.g., water, DMF, DMSO) at room temperature.[4][7]

-

Addition: While stirring, add a solution containing one molar equivalent of this compound dissolved in the same solvent.

-

Reaction: Continue stirring the mixture at room temperature for 2-6 hours. The reaction progress can be monitored by techniques like TLC.

-

Isolation: If the amic acid product precipitates from the solution, it can be isolated by filtration. If it remains dissolved, the product may be obtained by solvent evaporation or precipitation by adding a non-solvent.

-

Purification & Characterization: Wash the isolated solid with a small amount of cold solvent and dry under vacuum. The structure and purity of the resulting amic acid should be confirmed by IR and NMR spectroscopy and melting point analysis.

Applications in Research and Drug Development

The reactivity of THPA makes it a versatile building block in several scientific domains:

-

Polymer Chemistry: THPA is extensively used as a curing agent for epoxy resins, leading to polymers with enhanced thermal stability.[16] Its reaction with diamines is the basis for synthesizing poly(amic acid)s, which are precursors to high-performance polyimides.[4]

-

Bioconjugation: The ability of anhydrides to react with primary amines (like the lysine (B10760008) side chains in proteins) under mild aqueous conditions has been explored for protein modification. However, competing hydrolysis and the stability of the resulting amic acid linkage must be considered.[6]

-

Drug Development: THPA can be used as a starting material for synthesizing more complex molecules, including derivatives of tetrahydroisoindole-1,3-dione, which are scaffolds for various biologically active compounds.[16] The ring-opening reaction can be used to introduce a carboxylic acid group, enhancing the water solubility of a parent molecule or providing a handle for further functionalization.

References

- 1. Tetrahydrophthalic anhydride - Wikipedia [en.wikipedia.org]

- 2. Tetrahydrophthalic anhydride | C6H8(CO)2O | CID 6810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. eng.uwo.ca [eng.uwo.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. revues.imist.ma [revues.imist.ma]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. US5534652A - Preparation of plasticizer esters from phthalic anhydride residue - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. (a)Chemical reaction of thioester-thiol exchange[38-47]; (b) Dynamic thioester from thiol-anhydride chemical reaction[48,49] [gngfzxb.ecust.edu.cn]

- 14. scbt.com [scbt.com]

- 15. cis-1,2,3,6-Tetrahydrophthalic anhydride [webbook.nist.gov]

- 16. 顺-1,2,3,6-四氢邻苯二甲酸酐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 17. This compound for synthesis 85-43-8 [merckmillipore.com]

- 18. neobits.com [neobits.com]

- 19. 顺-1,2,3,6-四氢邻苯二甲酸酐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Thermochemical Properties of 1,2,3,6-Tetrahydrophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and estimated thermochemical properties of 1,2,3,6-tetrahydrophthalic anhydride (B1165640). Due to a lack of publicly available experimental data for this specific compound, this guide presents a summary of thermochemical data for structurally related cyclic anhydrides, including maleic anhydride, succinic anhydride, and phthalic anhydride, to serve as a valuable reference point. Detailed, generalized experimental protocols for determining key thermochemical parameters such as the enthalpy of combustion, heat capacity, and vapor pressure are also provided. This guide is intended to support researchers, scientists, and drug development professionals in understanding and predicting the thermal behavior of 1,2,3,6-tetrahydrophthalic anhydride in various applications.

Introduction

This compound is a cyclic dicarboxylic anhydride that serves as a versatile intermediate in organic synthesis. Its applications range from the production of polymers, such as unsaturated polyester (B1180765) and alkyd resins, to its use as a hardening agent for epoxy resins and as a precursor in the synthesis of pharmaceuticals and pesticides. A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and predicting its stability and reactivity under various conditions.

This document aims to consolidate the available thermochemical data and provide standardized methodologies for its experimental determination. While direct experimental thermochemical data for this compound is not readily found in public literature, this guide provides data for analogous compounds to facilitate informed estimations and to highlight the need for future experimental work.

Thermochemical Data

Comprehensive experimental thermochemical data for this compound is not available in the reviewed public literature. The NIST WebBook for cis-1,2,3,6-tetrahydrophthalic anhydride suggests the availability of "Condensed phase thermochemistry data" and "Phase change data," though this information may require a subscription to access.[1][2] To provide a useful reference, the following tables summarize the experimental thermochemical properties of structurally similar and commercially significant cyclic anhydrides.

Table 1: Enthalpy of Combustion and Formation of Selected Cyclic Anhydrides

| Compound | Formula | State | Standard Molar Enthalpy of Combustion (ΔcH°solid) (kJ/mol) | Standard Molar Enthalpy of Formation (ΔfH°solid) (kJ/mol) | Reference |

| Maleic Anhydride | C₄H₂O₃ | solid | -1390 | -470.41 | [3] |

| Succinic Anhydride | C₄H₄O₃ | solid | -1543.9 ± 0.63 | -601.78 | [4] |

| Phthalic Anhydride | C₈H₄O₃ | solid | -3255.1 ± 0.5 | -460.1 ± 0.6 | [5][6] |

Table 2: Heat Capacity and Phase Transition Data of Selected Cyclic Anhydrides

| Compound | Formula | Solid Phase Heat Capacity (Cp,solid) (J/mol·K) at 298.15 K | Melting Point (°C) | Enthalpy of Fusion (ΔfusH°) (kJ/mol) | Reference |

| Maleic Anhydride | C₄H₂O₃ | 119.9 | 52.5 | - | [3][7] |

| Succinic Anhydride | C₄H₄O₃ | - | 119-120 | - | [8] |

| Phthalic Anhydride | C₈H₄O₃ | 160.0 | 131 | 23.55 | [5][9] |

Table 3: Physical Properties of this compound

| Property | Value | Conditions | Reference |

| Molecular Formula | C₈H₈O₃ | - | [10] |

| Molecular Weight | 152.15 g/mol | - | [10] |

| Melting Point | 97-103 °C (cis-isomer) | - | |

| Vapor Pressure | <0.01 mmHg | 20 °C (cis-isomer) |

Experimental Protocols

The following sections detail generalized experimental procedures for the determination of the primary thermochemical properties of organic compounds like this compound.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion can be determined using a static bomb calorimeter.

Methodology:

-

Sample Preparation: A pellet of the solid this compound of known mass (typically 0.5 - 1.0 g) is prepared. The pellet is placed in a crucible within the combustion bomb.

-

Bomb Assembly: A fuse wire is connected to the electrodes of the bomb, with the wire in contact with the sample. A small amount of water is added to the bottom of the bomb to ensure saturation of the final atmosphere with water vapor.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The bomb is placed in a calorimeter vessel containing a known mass of water. The calorimeter is then placed in an isothermal jacket. The temperature of the water in the calorimeter is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: Once the system has reached thermal equilibrium, the sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after the combustion.

-

Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat released during the combustion of the sample is calculated from the observed temperature change and the heat capacity of the calorimeter. Corrections are applied for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire. The standard enthalpy of combustion is then calculated from the corrected heat of combustion and the mass of the sample.

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

The heat capacity of this compound can be measured as a function of temperature using a differential scanning calorimeter.

Methodology:

-